molecular formula C24H18N2O4 B5347976 (4Z)-4-(1,3-benzodioxol-5-ylmethylidene)-5-(4-methoxyphenyl)-2-phenylpyrazol-3-one

(4Z)-4-(1,3-benzodioxol-5-ylmethylidene)-5-(4-methoxyphenyl)-2-phenylpyrazol-3-one

Cat. No.: B5347976
M. Wt: 398.4 g/mol
InChI Key: OORURXJXWLEQAN-MOSHPQCFSA-N
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Description

(4Z)-4-(1,3-benzodioxol-5-ylmethylidene)-5-(4-methoxyphenyl)-2-phenylpyrazol-3-one is a complex organic compound with a unique structure that includes a benzodioxole ring, a methoxyphenyl group, and a phenylpyrazolone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4Z)-4-(1,3-benzodioxol-5-ylmethylidene)-5-(4-methoxyphenyl)-2-phenylpyrazol-3-one typically involves the condensation of appropriate aldehydes and ketones under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity. For example, the reaction between 1,3-benzodioxole-5-carbaldehyde and 4-methoxyacetophenone in the presence of a base such as sodium hydroxide can lead to the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors with precise control over temperature, pressure, and reaction time. The use of continuous flow reactors can also be explored to enhance efficiency and scalability. Purification steps such as recrystallization and chromatography are essential to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

(4Z)-4-(1,3-benzodioxol-5-ylmethylidene)-5-(4-methoxyphenyl)-2-phenylpyrazol-3-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the compound into its reduced forms.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, introducing different functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

(4Z)-4-(1,3-benzodioxol-5-ylmethylidene)-5-(4-methoxyphenyl)-2-phenylpyrazol-3-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery for various therapeutic areas.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of (4Z)-4-(1,3-benzodioxol-5-ylmethylidene)-5-(4-methoxyphenyl)-2-phenylpyrazol-3-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    (4Z)-4-(1,3-benzodioxol-5-ylmethylidene)-5-(4-hydroxyphenyl)-2-phenylpyrazol-3-one: Similar structure but with a hydroxy group instead of a methoxy group.

    (4Z)-4-(1,3-benzodioxol-5-ylmethylidene)-5-(4-chlorophenyl)-2-phenylpyrazol-3-one: Contains a chlorine atom instead of a methoxy group.

Uniqueness

The presence of the methoxy group in (4Z)-4-(1,3-benzodioxol-5-ylmethylidene)-5-(4-methoxyphenyl)-2-phenylpyrazol-3-one imparts unique electronic and steric properties, influencing its reactivity and interactions with biological targets. This makes it distinct from other similar compounds and potentially more suitable for specific applications.

Properties

IUPAC Name

(4Z)-4-(1,3-benzodioxol-5-ylmethylidene)-5-(4-methoxyphenyl)-2-phenylpyrazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18N2O4/c1-28-19-10-8-17(9-11-19)23-20(13-16-7-12-21-22(14-16)30-15-29-21)24(27)26(25-23)18-5-3-2-4-6-18/h2-14H,15H2,1H3/b20-13-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OORURXJXWLEQAN-MOSHPQCFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NN(C(=O)C2=CC3=CC4=C(C=C3)OCO4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)C\2=NN(C(=O)/C2=C\C3=CC4=C(C=C3)OCO4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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